molecular formula C16H19N5S B14793603 2-(3-(Piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)aniline

2-(3-(Piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)aniline

Cat. No.: B14793603
M. Wt: 313.4 g/mol
InChI Key: KWGGVXWBAPUTRJ-UHFFFAOYSA-N
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Description

2-(3-(Piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)aniline is a synthetic compound that belongs to the class of imidazo[2,1-b]thiazole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a piperazine ring, an imidazo[2,1-b]thiazole core, and an aniline group, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)aniline typically involves a multistep process. One common method includes the following steps:

    Formation of the Imidazo[2,1-b]thiazole Core: This can be achieved through a cyclization reaction involving a thioamide and an α-halo ketone under basic conditions.

    Introduction of the Piperazine Moiety: The piperazine ring can be introduced via a nucleophilic substitution reaction using piperazine and a suitable leaving group on the imidazo[2,1-b]thiazole core.

    Attachment of the Aniline Group: The final step involves the coupling of the aniline group to the imidazo[2,1-b]thiazole core, which can be achieved through a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated solvents, palladium catalysts, and various nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-(Piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)aniline involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(3-(Piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)quinoxaline-2-carboxamide: A related compound with similar structural features and biological activities.

    Imidazo[2,1-b]thiazole Derivatives: Other derivatives in this class may share similar properties but differ in specific functional groups or substituents.

Uniqueness

2-(3-(Piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5S/c17-14-4-2-1-3-13(14)15-10-21-12(11-22-16(21)19-15)9-20-7-5-18-6-8-20/h1-4,10-11,18H,5-9,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWGGVXWBAPUTRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CSC3=NC(=CN23)C4=CC=CC=C4N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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